molecular formula C10H17NO B2774801 Bicyclo[3.3.1]nonane-1-carboxamide CAS No. 19388-69-3

Bicyclo[3.3.1]nonane-1-carboxamide

Cat. No. B2774801
CAS RN: 19388-69-3
M. Wt: 167.252
InChI Key: WWUUCPQLPWUUNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

BINAL is synthesized through a multistep process. The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Molecular Structure Analysis

The molecular structure of Bicyclo[3.3.1]nonane-1-carboxamide is unique and complex. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .


Chemical Reactions Analysis

The chemical reactions of this compound are complex and involve multiple steps. The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are unique due to its structure. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .

Scientific Research Applications

Conformational Studies

  • Conformational Analysis : The conformation of Bicyclo[3.3.1]nonane-1-carboxamide and related compounds has been studied using NMR spectroscopy. These compounds predominantly exist as chair-boat conformations with distinct ring structures (Peters, Toorn, & Bekkum, 1975).

Synthesis and Applications in Medicinal Chemistry

  • Synthesis for Biological Activity : Derivatives of this compound, such as the 2-methoxyestradiol mimetics, have shown cytotoxicity to human lung carcinoma cell lines. These compounds were synthesized using BF3-assisted oxirane opening, demonstrating the compound's potential in cancer research (Nurieva et al., 2017).
  • Chemical Transformations for Complex Molecules : this compound derivatives have been used in the synthesis of high molecular complexity compounds, which are then tested for biological activity (Baleeva et al., 2020).

Role in Natural Product Synthesis

  • Meroterpene Synthesis : The bicyclo[3.3.1]nonane structure, found in this compound, is a key motif in natural products relevant to various diseases. A synthetic strategy for meroterpenes, which are biologically active molecules containing this structure, has been developed (Shen et al., 2020).

Applications in Neurochemistry

  • Neurochemistry Research : Compounds with a 3,7-diazabicyclo[3.3.1]nonane scaffold, related to this compound, interact with nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to have affinity and subtype selectivity for certain nAChR subtypes, making them relevant in neurochemistry research (Eibl et al., 2013).

Conformational and Electronic Properties

  • Theoretical Analysis : The conformational and electronic properties of this compound derivatives have been investigated using quantum theory and topological analysis, contributing to a better understanding of their stability and interactions (Bushmarinov et al., 2011).

Mechanism of Action

The mechanism of action of Bicyclo[3.3.1]nonane-1-carboxamide is not fully understood.

properties

IUPAC Name

bicyclo[3.3.1]nonane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-9(12)10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUUCPQLPWUUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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